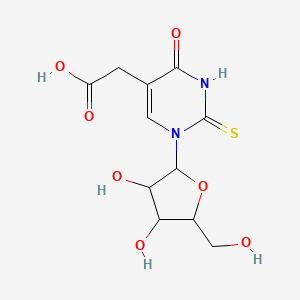
Asn-Val
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a metabolite and plays a significant role in various biological processes. It has the molecular formula C9H17N3O4 and is known for its stability and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Asn-Val typically involves the coupling of L-asparagine and L-valine. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as HATU/DIPEA or DIC/HOAt to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses proteases or peptidases to catalyze the formation of the dipeptide from its constituent amino acids. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Asn-Val can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the dipeptide.
Reduction: Reduction reactions can convert oxidized forms back to their original state.
Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH to ensure the stability of the dipeptide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized asparagine or valine derivatives, while substitution reactions can introduce new functional groups into the dipeptide structure .
Aplicaciones Científicas De Investigación
Asn-Val has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Asn-Val involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is mediated through the activation of the Nrf2/Keap1-p38MAPK/PI3K-MafK signaling pathway. This leads to the upregulation of downstream antioxidant enzymes such as catalase, glutathione peroxidase, and superoxide dismutase . These enzymes help in reducing oxidative stress and protecting cells from damage.
Comparación Con Compuestos Similares
Similar Compounds
Asn-Gly: A dipeptide formed from L-asparagine and glycine.
Val-Gly: A dipeptide formed from L-valine and glycine.
Uniqueness of Asn-Val
This compound is unique due to its specific combination of L-asparagine and L-valine, which imparts distinct biochemical properties. Its stability and role as a metabolite make it particularly valuable in research and industrial applications. Additionally, its antioxidant properties and involvement in key signaling pathways highlight its potential therapeutic benefits .
Propiedades
Fórmula molecular |
C9H17N3O4 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
2-[(2,4-diamino-4-oxobutanoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H17N3O4/c1-4(2)7(9(15)16)12-8(14)5(10)3-6(11)13/h4-5,7H,3,10H2,1-2H3,(H2,11,13)(H,12,14)(H,15,16) |
Clave InChI |
KWBQPGIYEZKDEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)N)N |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B12102573.png)
![3-[7-cyano-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B12102574.png)
![[5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12102581.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12102589.png)





![2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12102639.png)


